

# Application Notes and Protocols: In Vivo Dosing and Pharmacokinetics of SBI-797812

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SBI-797812 |           |
| Cat. No.:            | B610729    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SBI-797812 is a novel small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. By enhancing NAMPT activity, SBI-797812 effectively increases the production of nicotinamide mononucleotide (NMN), a key precursor to NAD+, and subsequently elevates intracellular NAD+ levels.[1][2][3][4][5] NAD+ is a critical coenzyme in cellular metabolism and energy production, and its decline is associated with aging and various diseases. The ability of SBI-797812 to boost NAD+ makes it a promising therapeutic candidate for age-related conditions and other disorders linked to depleted NAD+ levels. These application notes provide a summary of the available in vivo dosing and pharmacokinetic data for SBI-797812, along with detailed protocols for its administration and analysis in preclinical models.

### **Data Presentation**

In Vivo Dosing and Pharmacokinetic Parameters of SBI-797812 in Mice



| Paramete<br>r            | Value                            | Species | Dosing<br>Route            | Dose<br>(mg/kg) | Notes                                                                                                                 | Referenc<br>e |
|--------------------------|----------------------------------|---------|----------------------------|-----------------|-----------------------------------------------------------------------------------------------------------------------|---------------|
| Cmax                     | 3297<br>ng/mL (8.2<br>μΜ)        | Mouse   | Intraperiton<br>eal (i.p.) | 10              | High plasma exposure observed with i.p. administrati on.                                                              |               |
| Plasma<br>Exposure       | Low                              | Mouse   | Oral (p.o.)                | 10              | Oral administrati on resulted in lower plasma concentrati ons compared to i.p. dosing.                                |               |
| Tissue<br>NAD+<br>Levels | 1.3-fold<br>increase in<br>liver | Mouse   | Intraperiton<br>eal (i.p.) | 20              | Measured 4 hours post-dose. No significant changes were observed in the heart, gastrocne mius, or quadriceps muscles. |               |
| Tissue<br>NAD+           | Trend<br>towards an              | Mouse   | Intraperiton eal (i.p.)    | 20              | Measured<br>4 hours                                                                                                   |               |



Levels increase in post-dose.

cardiac tissue

# Experimental Protocols Protocol 1: In Vivo Efficacy Study of SBI-797812 in Mice

Objective: To assess the in vivo efficacy of **SBI-797812** by measuring its effect on NAD+ levels in various tissues.

#### Materials:

- SBI-797812
- Vehicle (e.g., DMSO, PEG300, Tween80, ddH2O; or corn oil)
- Male C57BL/6J mice (8-10 weeks old)
- Syringes and needles for intraperitoneal (i.p.) injection
- Surgical tools for tissue harvesting
- Liquid nitrogen
- Homogenizer
- Reagents and equipment for NAD+ quantification (e.g., LC-MS/MS)

#### Procedure:

- Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the
  experiment. House animals in a controlled environment with a 12-hour light/dark cycle and
  ad libitum access to food and water.
- SBI-797812 Formulation:



- For a formulation with PEG300 and Tween80, first dissolve SBI-797812 in DMSO. Then, add PEG300 and mix until the solution is clear. Add Tween80 and mix again until clear.
   Finally, add ddH2O to reach the final desired concentration. The mixed solution should be used immediately.
- For a corn oil formulation, dissolve SBI-797812 in DMSO and then mix with corn oil. The mixed solution should be used immediately.

#### Dosing:

- Randomly assign mice to two groups: Vehicle control and SBI-797812 treatment.
- Administer a single dose of SBI-797812 (e.g., 20 mg/kg) or vehicle via intraperitoneal injection.

#### • Tissue Collection:

- At a predetermined time point post-dose (e.g., 4 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Immediately dissect the desired tissues (e.g., liver, heart, gastrocnemius, and quadriceps).
- Snap-freeze the tissues in liquid nitrogen to halt metabolic processes.
- Store the frozen tissues at -80°C until analysis.

#### NAD+ Quantification:

- Homogenize the frozen tissues in an appropriate extraction buffer.
- Analyze the tissue homogenates for NAD+ content using a validated analytical method, such as LC-MS/MS.
- Normalize NAD+ levels to the tissue weight.

#### Data Analysis:

Calculate the mean NAD+ levels for each group.



 Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any differences between the vehicle and SBI-797812 treated groups.

## Protocol 2: Pharmacokinetic Study of SBI-797812 in Mice

Objective: To determine the pharmacokinetic profile of **SBI-797812** in mice following intraperitoneal administration.

#### Materials:

- SBI-797812
- Vehicle (as described in Protocol 1)
- Male C57BL/6J mice (8-10 weeks old)
- Syringes and needles for i.p. injection
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
- Centrifuge
- Analytical equipment for quantifying SBI-797812 in plasma (e.g., LC-MS/MS)

#### Procedure:

- Animal Acclimation and Formulation: Follow steps 1 and 2 from Protocol 1.
- Dosing:
  - Administer a single dose of **SBI-797812** (e.g., 10 mg/kg) via intraperitoneal injection.
- Blood Sampling:
  - Collect blood samples from a consistent site (e.g., tail vein, retro-orbital sinus) at multiple time points post-dose. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.



- Collect blood into EDTA-coated tubes to prevent coagulation.
- Plasma Preparation:
  - Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
  - Carefully collect the supernatant (plasma) and transfer it to clean tubes.
  - Store plasma samples at -80°C until analysis.
- Sample Analysis:
  - Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of SBI-797812 in mouse plasma.
  - Analyze the plasma samples to determine the concentration of SBI-797812 at each time point.
- Pharmacokinetic Analysis:
  - Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
    - Cmax (maximum plasma concentration)
    - Tmax (time to reach Cmax)
    - AUC (area under the plasma concentration-time curve)
    - t1/2 (half-life)
    - Clearance (CL)
    - Volume of distribution (Vd)
  - Utilize non-compartmental analysis software for these calculations.



## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Mechanism of SBI-797812 action on the NAD+ salvage pathway.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies.





Click to download full resolution via product page

Caption: Experimental workflow for pharmacokinetic studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SBI-797812 Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Dosing and Pharmacokinetics of SBI-797812]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610729#in-vivo-dosing-and-pharmacokinetics-of-sbi-797812]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com